molecular formula C24H29N5O3 B11376140 N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}-4-nitrobenzamide

N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}-4-nitrobenzamide

Cat. No.: B11376140
M. Wt: 435.5 g/mol
InChI Key: FVQNBISFHQOIPR-UHFFFAOYSA-N
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Description

N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}-4-nitrobenzamide is a complex organic compound that features a benzimidazole core, a piperidine ring, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}-4-nitrobenzamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced by reacting the benzimidazole intermediate with 4-methylpiperidine in the presence of a suitable base.

    Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the benzimidazole-piperidine intermediate with 4-nitrobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The benzimidazole ring can be reduced to a dihydrobenzimidazole under catalytic hydrogenation.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound in the development of new therapeutic agents, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Chemical Biology: It can serve as a probe to investigate cellular pathways and mechanisms.

    Industrial Applications: It can be used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring may enhance the binding affinity and specificity of the compound, while the nitrobenzamide moiety could contribute to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
  • 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine
  • 3-(4-Methylpiperazin-1-yl)propanoic acid

Uniqueness

N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H29N5O3

Molecular Weight

435.5 g/mol

IUPAC Name

N-[2-[(4-methylpiperidin-1-yl)methyl]-1-propan-2-ylbenzimidazol-5-yl]-4-nitrobenzamide

InChI

InChI=1S/C24H29N5O3/c1-16(2)28-22-9-6-19(25-24(30)18-4-7-20(8-5-18)29(31)32)14-21(22)26-23(28)15-27-12-10-17(3)11-13-27/h4-9,14,16-17H,10-13,15H2,1-3H3,(H,25,30)

InChI Key

FVQNBISFHQOIPR-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2C(C)C)C=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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